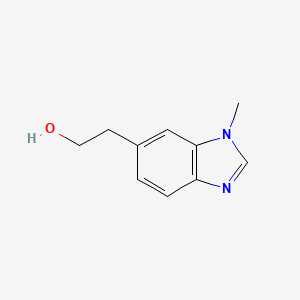
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring system substituted with a methyl group and an ethan-1-ol moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, leading to the formation of the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanal or 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanoic acid.
Reduction: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Scientific Research Applications
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring system can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 1H-苯并三唑-1-甲醇
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(3-methylbenzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-12-7-11-9-3-2-8(4-5-13)6-10(9)12/h2-3,6-7,13H,4-5H2,1H3 |
InChI Key |
YOTHUGKALAVNPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















